Borate(1-), tetrakis(pentafluorophenyl)-, lithium

Description

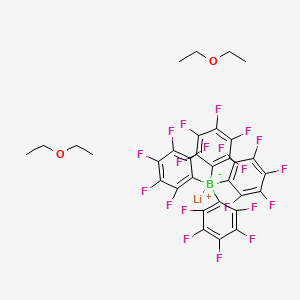

Lithium tetrakis(pentafluorophenyl)borate (LiTPFPB), with the molecular formula C₂₈H₁₀BF₂₀LiO and molecular weight ~760.098, is a weakly coordinating anion (WCA) salt. It appears as a beige powder with a melting point of 117–122°C and is often stabilized as an ethyl etherate complex (CAS 155543-02-5) to enhance solubility in organic solvents like dichloromethane or acetonitrile . Its pentafluorophenyl (C₆F₅) substituents impart high thermal stability and electron-withdrawing properties, making it valuable in:

- Catalysis: As a non-coordinating counterion in rhodium-catalyzed epoxide rearrangements, enabling high reaction rates .

- Supramolecular Chemistry: Co-crystallizing with hypervalent iodine macrocycles (HIMs) to form 2:1 (HIM:Li⁺) dimeric assemblies .

- Polymerization: Facilitating ion exchange in the synthesis of ammonium tetrakis(pentafluorophenyl)borate, a cocatalyst for olefin polymerization .

Safety data classify LiTPFPB as Warning (H315-H319-H335), requiring handling under inert atmospheres .

Properties

Molecular Formula |

C32H20BF20LiO2 |

|---|---|

Molecular Weight |

834.2 g/mol |

IUPAC Name |

lithium;ethoxyethane;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |

InChI |

InChI=1S/C24BF20.2C4H10O.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;2*1-3-5-4-2;/h;2*3-4H2,1-2H3;/q-1;;;+1 |

InChI Key |

DFEYNSJPQHLZSP-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CCOCC.CCOCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of lithium tetrakis(pentafluorophenyl)borate involves combining equimolar ether solutions of pentafluorophenyllithium and tris(pentafluorophenyl)boron. This reaction yields the lithium salt of tetrakis(pentafluorophenyl)borate, which precipitates as a white solid etherate : [ (C₆F₅)₃B + Li(C₆F₅) \rightarrow [Li(OEt₂)₃][B(C₆F₅)₄] ]

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route with potential scaling adjustments to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions: Lithium tetrakis(pentafluorophenyl)borate primarily undergoes reactions to form cationic transition metal complexes. It is used to prepare these complexes by reacting with metal halides : [ LiB(C₆F₅)₄ + ML_nCl \rightarrow LiCl + [ML_n]B(C₆F₅)₄ ]

Common Reagents and Conditions:

Reagents: Metal halides (e.g., ML_nCl)

Conditions: Typically carried out in ether solvents under inert atmosphere to prevent moisture and air sensitivity.

Major Products: The major products of these reactions are cationic transition metal complexes, which are valuable in various catalytic applications .

Scientific Research Applications

Catalysis

Cationic Transition Metal Complexes

Lithium tetrakis(pentafluorophenyl)borate is primarily utilized to prepare cationic transition metal complexes. These complexes are crucial in various catalytic processes, including olefin polymerization. The weakly coordinating nature of the tetrakis(pentafluorophenyl)borate anion allows it to function effectively as a counteranion in catalytic systems without interfering with the metal's coordination sphere. This characteristic makes it a favorable alternative to traditional cocatalysts like methylaluminoxane (MAO), which often require excess amounts to achieve similar effects .

Activation of Lewis-Acid Catalysts

The compound can be converted into trityl reagents, such as [Ph₃C][B(C₆F₅)₄], which serve as effective activators for Lewis-acid catalysts. This transformation highlights the compound's utility in facilitating reactions that require strong Lewis acids .

Polymerization

Olefin Polymerization

In polymer chemistry, lithium tetrakis(pentafluorophenyl)borate is extensively used as a cocatalyst for olefin polymerization reactions involving cyclopentadienyl transition metal complexes. It has been reported to enhance the efficiency and selectivity of polymerization processes, making it a valuable component in the production of high-performance polymers .

Case Studies

- Tosoh Akzo Corp reported methods for synthesizing ammonium tetrakis(pentafluorophenyl)borate that demonstrated excellent performance in polymerization applications, positioning it as a superior substitute for traditional cocatalysts .

- Research has shown that using lithium tetrakis(pentafluorophenyl)borate leads to significant improvements in yield and molecular weight distribution of the resulting polymers compared to other cocatalysts .

Electrochemistry

Electrochemical Applications

Lithium tetrakis(pentafluorophenyl)borate is also employed in electrochemical systems. Its ability to act as a supporting electrolyte enables efficient charge transfer processes during electrochemical reactions. Studies have demonstrated its effectiveness in galvanostatic electrolysis setups, where it facilitates the synthesis of complex organic compounds from simpler precursors .

Synthesis and Reactivity

Synthesis Methods

The synthesis of lithium tetrakis(pentafluorophenyl)borate typically involves the reaction of pentafluorophenyllithium with tris(pentafluorophenyl)boron. This reaction can be conducted under controlled temperatures to optimize yield and purity .

Reactivity with Other Compounds

The compound exhibits strong reactivity with various organometallic reagents, making it suitable for generating other boron-containing compounds through dehalogenation reactions. For instance, butyllithium can react with pentafluorobenzene to form lithium pentafluorophenyl intermediates, which can subsequently react with boron sources to yield tetrakis(pentafluorophenyl)borate derivatives .

Mechanism of Action

The mechanism by which lithium tetrakis(pentafluorophenyl)borate exerts its effects involves its weakly coordinating anion, which enhances the electrophilicity of the active site of the metal. This enhancement is beneficial for the coordination with the double bond of the olefin monomer, thereby improving catalytic performance .

Comparison with Similar Compounds

Structural and Cationic Effects

Key Observations :

- Cation Size : Smaller cations (Li⁺) favor tighter ion pairing but require etherate complexes for solubility. Larger cations (K⁺, NH₄⁺) exhibit stronger lattice energies but poorer solubility .

- Supramolecular Behavior : LiTPFPB forms discrete dimers, while NaBARF creates extended polymeric networks due to sodium's intermediate size .

Key Observations :

- LiTPFPB synthesis offers superior atomic economy but demands stringent conditions. Grignard routes (Mg-based) are safer but require post-synthesis purification .

Electronic and Steric Effects

- Fluorination Pattern : LiTPFPB’s C₆F₅ groups provide stronger electron-withdrawing effects compared to partially fluorinated analogs (e.g., sodium tetrakis(3-fluorophenyl)borate, CAS 26603-18-9). This enhances its stability as a WCA, critical in stabilizing highly electrophilic catalysts .

- Steric Bulk : Trityl tetrakis(pentafluorophenyl)borate (CAS 136040-19-2) incorporates a bulky trityl cation, further reducing anion coordination. However, LiTPFPB’s smaller size allows better compatibility in confined catalytic sites .

Performance in Catalysis

Key Observations :

- LiTPFPB’s weak coordination enables faster substrate activation in catalysis compared to traditional salts like LiNTf₂ .

Biological Activity

Lithium tetrakis(pentafluorophenyl)borate (Li[B(C₆F₅)₄]) is a complex borate compound that has garnered attention for its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions within biological systems, potential toxicological effects, and relevant case studies.

Chemical Structure and Properties

Lithium tetrakis(pentafluorophenyl)borate is characterized by its tetrakis(pentafluorophenyl)borate anion, which consists of four pentafluorophenyl groups attached to a boron atom. The lithium ion serves as the counterion. The molecular formula is , with a molecular weight of approximately 871.28 g/mol. It has a melting point range of 117-122 °C, indicating its stability under moderate thermal conditions .

The biological activity of lithium tetrakis(pentafluorophenyl)borate is primarily influenced by its dissociation into lithium ions and borate ions in biological systems. Both lithium and borate have been studied for their individual biological effects:

- Lithium : Known for its psychiatric applications, particularly in the treatment of bipolar disorder, lithium ions exert neuroprotective effects and influence neurotransmitter release. Lithium's mechanism includes inhibition of inositol monophosphatase and modulation of glycogen synthase kinase 3 (GSK-3), which are critical pathways in cellular signaling and neuroprotection .

- Borate : Boron compounds have been shown to affect various physiological processes, including enzyme activity modulation and potential anti-cancer properties. Boric acid, the primary form of boron in biological systems, has been linked to reproductive health effects and may influence cell signaling pathways .

Toxicological Profile

The toxicity profile of lithium tetrakis(pentafluorophenyl)borate is inferred from studies on lithium salts and borates. Key findings include:

- Absorption and Distribution : Following ingestion, borates break down into lithium ions and boric acid, which are readily absorbed in the gastrointestinal tract. Inhalation absorption is assumed to be nearly complete, while dermal absorption is minimal .

- Toxicity Levels : The LD50 for boron oxide is greater than 2000 mg/kg in animal studies, indicating low acute toxicity. However, chronic exposure to lithium compounds can lead to adverse effects on renal function and thyroid regulation .

Case Studies

Several studies have highlighted the biological implications of lithium tetrakis(pentafluorophenyl)borate:

Q & A

Q. What are the key physicochemical properties of lithium tetrakis(pentafluorophenyl)borate (LiTPFPB) relevant to its use in synthetic chemistry?

Methodological Answer: LiTPFPB is a weakly coordinating anion (WCA) with critical properties for stabilizing cationic intermediates. Key properties include:

- Melting Point : 118–122°C (neat compound) , but this increases to >300°C for its potassium analog (KTPFPB) .

- Solubility : Highly soluble in polar aprotic solvents (e.g., THF, diethyl ether) but insoluble in water, making it suitable for anhydrous reaction conditions .

- Molecular Weight : 686.0 g/mol (neat LiTPFPB) ; the ethyl etherate complex (C32H20BF20LiO2) has a molecular weight of 834.22 g/mol .

Q. Table 1: Physicochemical Comparison

| Property | LiTPFPB (Neat) | LiTPFPB-Ethyl Etherate |

|---|---|---|

| Melting Point (°C) | 118–122 | 118–122 (decomposes) |

| Molecular Formula | C24BF20Li | C32H20BF20LiO2 |

| Storage Conditions | Inert atmosphere | Dry, -20°C under N₂ |

Q. What synthetic methods are used to prepare LiTPFPB, and how are purity and stability ensured?

Methodological Answer: LiTPFPB is synthesized via metathesis reactions. A common approach involves reacting lithium halides with potassium tetrakis(pentafluorophenyl)borate (KTPFPB) in anhydrous ethers .

Q. Table 2: Synthesis Protocols

| Method | Solvent | Yield (%) | Purity Check | Reference |

|---|---|---|---|---|

| KTPFPB + LiCl | Diethyl ether | 85–90 | ¹⁹F NMR, elemental | |

| Direct fluorination | THF | 75 | X-ray diffraction |

Advanced Research Questions

Q. How do computational simulations explain cation-anion interactions in LiTPFPB complexes?

Methodological Answer: Molecular dynamics (MD) simulations reveal that LiTPFPB’s weakly coordinating nature arises from delocalized negative charge across fluorinated aryl groups, reducing electrostatic interactions with cations. For example:

Q. Guidelines for Simulation :

- Use software like Gaussian or GROMACS with B3LYP/6-311G(d,p) basis sets.

- Validate results with experimental Raman spectra (C-F stretching modes at 1500–1600 cm⁻¹) .

Q. What discrepancies exist in reported characterization data for LiTPFPB, and how can they be resolved?

Methodological Answer: Discrepancies arise from solvent adducts and measurement conditions:

Q. Resolution Strategies :

Thermogravimetric Analysis (TGA) : Determine solvent content in adducts (e.g., 10–15% weight loss at 100–150°C for etherates) .

Single-Crystal XRD : Confirm structure to distinguish between neat and solvated forms .

Q. How is LiTPFPB utilized in stabilizing reactive cationic species in organometallic catalysis?

Methodological Answer: LiTPFPB’s weak coordination enables stabilization of low-oxidation-state metal centers:

Q. What safety protocols are critical for handling LiTPFPB in experimental settings?

Methodological Answer: LiTPFPB is a flammable solid (GHS Category 1) :

- Handling : Use flame-resistant gloves (e.g., Kevlar) and work in fume hoods.

- Storage : Keep in amber glass vials under N₂ at -20°C; avoid contact with oxidizers (e.g., O₂, HNO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.